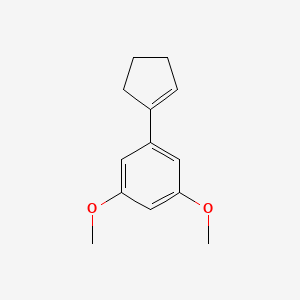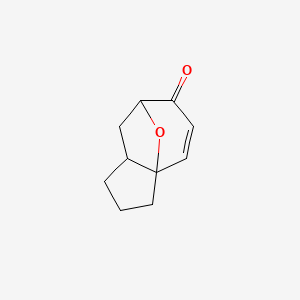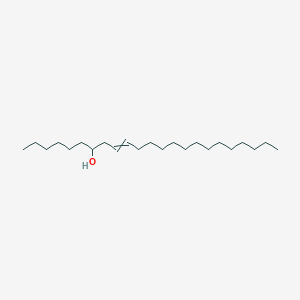![molecular formula C9H18O3S2 B14405741 acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-68-3](/img/structure/B14405741.png)
acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is a chemical compound that combines the properties of acetic acid and a dithiolan-yl methanol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of acetic acid with [(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, distillation, and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Methanol: A simple alcohol used as a solvent and chemical feedstock.
Dithiolan Derivatives: Compounds containing the dithiolan ring structure, which have various applications in chemistry and biology.
Uniqueness
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
88122-68-3 |
|---|---|
Formule moléculaire |
C9H18O3S2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C7H14OS2.C2H4O2/c1-2-3-7-9-5-6(4-8)10-7;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1 |
Clé InChI |
UNAPVTBBNPIBHE-ZJLYAJKPSA-N |
SMILES isomérique |
CCC[C@@H]1SC[C@H](S1)CO.CC(=O)O |
SMILES canonique |
CCCC1SCC(S1)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


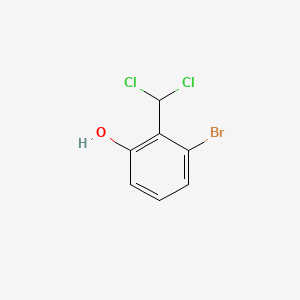
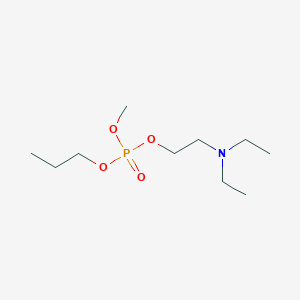
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
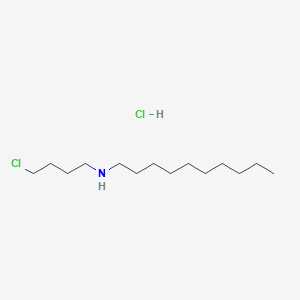
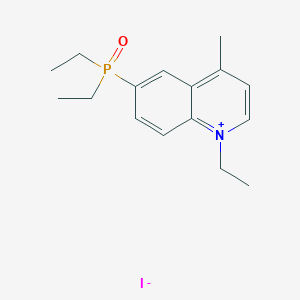
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
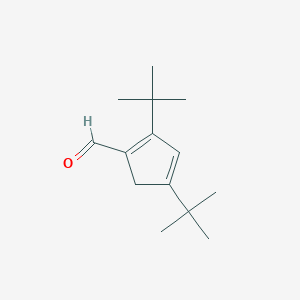
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
